molecular formula C6H6O4 B1239565 (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid

(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid

Cat. No. B1239565
M. Wt: 142.11 g/mol
InChI Key: RJJITLLPAKUQGB-MVJNYCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid is a muconic semialdehyde that is hexa-2,4-dienoic acid substituted at positions 4 and 6 by hydroxy and oxo groups respectively (the 2E,4Z-isomer). It is a muconic semialdehyde and a 3-oxo aldehyde. It is a conjugate acid of a (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate.

Scientific Research Applications

Metabolic Pathways in Microorganisms

(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoic acid is a component in the metabolic pathways of certain microorganisms. For instance, Pseudomonas putida metabolizes biphenyl and produces 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a structurally similar compound, as part of its degradation pathway (Catelani et al., 1973).

Chemical Synthesis and Applications

The compound has been used in chemical synthesis processes. A study by Morita & Kuwahara (2007) describes the stereoselective preparation of a similar compound, (2E,4E)-7-hydroxy-2,4-dienoic acid, as a key intermediate for the total synthesis of the macrodiolide antibiotic elaiolide (Morita & Kuwahara, 2007).

Biochemical Studies and Enzymatic Reactions

In biochemical studies, this compound and its derivatives have been used to study enzymatic reactions and pathways. For instance, Comamonas testosteroni TA441 uses a variant of this compound in the degradation of testosterone, as identified in a study by Horinouchi et al. (2005) (Horinouchi et al., 2005).

Biocatalysis and Enzymatic Transformation

The compound has been involved in studies related to biocatalysis. A study by Qu et al. (2014) focuses on the transformation of 2-hydroxy-6-oxohexa-2,4-dienoic acids (HODAs) using a novel type of biocatalyst for the transformation of these compounds (Qu et al., 2014).

Inhibitors of Histone Deacetylase

Compounds structurally similar to this compound have been synthesized and evaluated as potential inhibitors of histone deacetylase. Marson et al. (2004) synthesized (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, demonstrating their potency as histone deacetylase inhibitors (Marson et al., 2004).

properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

(2E,5E)-6-hydroxy-4-oxohexa-2,5-dienoic acid

InChI

InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/b2-1+,4-3+

InChI Key

RJJITLLPAKUQGB-MVJNYCIBSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)/C=C/O

SMILES

C(=CC(=O)O)C(=O)C=CO

Canonical SMILES

C(=CC(=O)O)C(=O)C=CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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